3-{[4-(propan-2-yl)phenoxy]methyl}-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE is an organic compound that features a benzamide core structure with isopropylphenoxy and thienylmethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action for 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The isopropylphenoxy and thienylmethyl groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Methoxyphenoxy)methyl]-N-(2-thienylmethyl)benzamide: This compound has a similar structure but with a methoxy group instead of an isopropyl group.
3-[(4-Isopropylphenoxy)methyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide: This compound features a methoxyphenyl group instead of a thienylmethyl group.
Uniqueness
The uniqueness of 3-[(4-ISOPROPYLPHENOXY)METHYL]-N~1~-(2-THIENYLMETHYL)BENZAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropylphenoxy group may provide steric hindrance, affecting its interaction with other molecules, while the thienylmethyl group can contribute to its electronic properties.
Properties
Molecular Formula |
C22H23NO2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO2S/c1-16(2)18-8-10-20(11-9-18)25-15-17-5-3-6-19(13-17)22(24)23-14-21-7-4-12-26-21/h3-13,16H,14-15H2,1-2H3,(H,23,24) |
InChI Key |
IHBFTMHYUIDRMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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